2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16314875
Molecular Formula: C24H22FN5O2S2
Molecular Weight: 495.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22FN5O2S2 |
|---|---|
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H22FN5O2S2/c1-15-6-5-9-30-20(15)26-21(16(22(30)31)14-19-23(32)27(2)24(33)34-19)29-12-10-28(11-13-29)18-8-4-3-7-17(18)25/h3-9,14H,10-13H2,1-2H3/b19-14- |
| Standard InChI Key | HEJSXIBLIBDCFY-RGEXLXHISA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5F |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)N4CCN(CC4)C5=CC=CC=C5F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s structure is defined by three primary components:
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Pyrido[1,2-a]pyrimidin-4-one Core: A bicyclic system fused from pyridine and pyrimidinone rings, providing a planar scaffold for intermolecular interactions.
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4-(2-Fluorophenyl)piperazin-1-yl Group: A piperazine ring substituted at the para-position with a 2-fluorophenyl group, a motif commonly associated with neurotransmitter receptor modulation .
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(Z)-(3-Methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl Substituent: A thiazolidinone-derived fragment featuring a thiocarbonyl group and exocyclic double bond in the Z-configuration, which may influence stereoelectronic properties.
The molecular formula C₂₆H₂₆FN₅O₂S₂ (molecular weight: 523.6 g/mol) reflects the integration of fluorine, nitrogen, and sulfur heteroatoms, which enhance solubility and target binding potential.
Stereochemical and Electronic Features
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The (Z)-configuration of the thiazolidinone-methylidene group imposes spatial constraints, potentially affecting binding to chiral biological targets.
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The 2-fluorophenyl group introduces electron-withdrawing effects, modulating the piperazine ring’s basicity and pharmacokinetic properties .
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The thioxo (C=S) and carbonyl (C=O) groups in the thiazolidinone moiety offer sites for hydrogen bonding and metal coordination.
Synthesis and Characterization
Synthetic Pathway
The synthesis involves sequential steps to construct the core and attach substituents:
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Pyrido[1,2-a]pyrimidin-4-one Core Formation: Achieved via cyclocondensation of 2-aminopyridine derivatives with β-keto esters or malonates.
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Piperazine Substitution: Nucleophilic aromatic substitution or Buchwald–Hartwig coupling introduces the 4-(2-fluorophenyl)piperazine group at position 2 of the core.
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Thiazolidinone-Methylidene Attachment: Knoevenagel condensation links the thiazolidinone fragment to position 3 of the core, with the Z-configuration controlled by steric hindrance.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and substituent orientation.
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High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (observed m/z: 523.6).
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X-ray Crystallography: Resolves the Z-configuration of the exocyclic double bond, though no public datasets are available for this specific compound.
Hypothetical Biological Activity and Mechanism
Insights from Structural Analogs
While direct studies on this compound are scarce, related molecules suggest potential bioactivities:
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Anticancer Potential: Piperazine-thiazolidinone hybrids inhibit cancer cell proliferation by targeting tubulin polymerization or kinase signaling. For example, analogs with GI₅₀ values of ~4 µM have been reported .
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Antimicrobial Activity: Thioxothiazolidinones disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition.
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Nucleoside Transport Inhibition: Fluorophenylpiperazine derivatives block equilibrative nucleoside transporters (ENTs), potentiating chemotherapeutic agents .
Structure-Activity Relationship (SAR) Considerations
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Piperazine Substitution: The 2-fluorophenyl group enhances ENT2 selectivity over ENT1, as shown in analogs . Halogen position (ortho vs. para) modulates target affinity .
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Thiazolidinone Modifications: Thiocarbonyl groups improve metabolic stability compared to oxo analogs, while the methyl group at position 3 balances lipophilicity.
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Pyrido[1,2-a]pyrimidinone Core: The fused ring system may intercalate DNA or inhibit topoisomerases, though this requires validation.
Research Applications and Future Directions
Drug Discovery
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Lead Optimization: The compound serves as a scaffold for modifying pharmacokinetic properties (e.g., logP, solubility) while retaining target engagement.
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Combination Therapies: ENT inhibition could synergize with nucleoside analogs like gemcitabine in cancer treatment .
Chemical Biology
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Photoaffinity Labeling: The thiocarbonyl group may anchor probes for target identification in proteomic studies.
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